2-Aminobut-3-EN-1-OL hydrochloride
Description
Significance of Chiral and Achiral Amino Alcohols as Versatile Building Blocks
Amino alcohols, both chiral and achiral, are foundational pillars in organic synthesis, celebrated for their utility as versatile synthons. The chiral variants are particularly prized in the pharmaceutical and agrochemical industries, where stereochemistry is a critical determinant of biological activity and safety. westlake.edu.cnnih.gov The presence of both an amino and a hydroxyl group provides two reactive handles that can be selectively manipulated, enabling the construction of complex stereochemical arrays. These motifs are prevalent in a vast number of natural products and synthetic drugs. westlake.edu.cnfrontiersin.org For instance, chiral β-amino alcohols are core components of numerous pharmaceuticals and serve as indispensable chiral ligands in the field of asymmetric catalysis. westlake.edu.cn
The synthesis of these crucial building blocks has been a long-standing area of research, with methods ranging from the derivatization of naturally occurring amino acids to asymmetric catalytic routes. diva-portal.org Traditional methods, while effective, can be limited by substrate scope or require multiple synthetic steps, which increases costs. westlake.edu.cn Consequently, there is a continuous drive to develop novel and more efficient catalytic strategies for their preparation from simple, readily available starting materials. westlake.edu.cn The development of biocatalytic processes, for example, offers a powerful alternative, often providing high enantioselectivity under mild reaction conditions. nih.govfrontiersin.org
Overview of Unsaturated Nitrogen- and Oxygen-Containing Scaffolds in Synthetic Design
The incorporation of both nitrogen and oxygen atoms within an unsaturated carbon framework creates a scaffold of immense synthetic potential. These heterocycles are fundamental to medicinal chemistry, with a significant majority of organic chemistry literature dedicated to their study. mdpi.com Nitrogen-containing heterocyclic compounds, in particular, are considered "privileged scaffolds" due to their widespread presence in biologically active molecules. nih.gov
The strategic fusion of these functionalities within a single molecule, as seen in allylic amino alcohols, allows for a diverse array of chemical transformations. The alkene moiety can participate in various addition and cycloaddition reactions, while the amino and alcohol groups can be functionalized to introduce further complexity. This multifunctionality is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse small molecules. diva-portal.org The use of such scaffolds facilitates the rapid assembly of complex polycyclic systems through powerful ring-forming reactions. diva-portal.org
Recent advancements have focused on developing novel methods for constructing these scaffolds. For example, the use of ionic liquids as catalysts and alternative solvents has shown promise in synthesizing nitrogen- and oxygen-containing heterocycles with high yields and improved sustainability. thieme-connect.de Furthermore, innovative catalytic cyclization strategies are continuously being developed to access complex, fused ring systems containing these key heteroatoms. acs.orgacs.org
Research Trajectories Involving 2-Aminobut-3-EN-1-OL (B12102424) Hydrochloride and its Derivatives
2-Aminobut-3-en-1-ol hydrochloride, and its enantiomeric forms, serve as a prime example of a multifunctional building block. Its structure, containing a primary amine, a primary alcohol, and a vinyl group, makes it a valuable precursor in a variety of synthetic applications. Research involving this compound and its derivatives is focused on leveraging its unique reactivity to construct more complex and biologically relevant molecules.
The chiral versions of this compound, (R)- and (S)-2-aminobut-3-en-1-ol, are particularly important as chiral building blocks in asymmetric synthesis. nih.govbldpharm.com The strategic placement of the amine and alcohol groups adjacent to a stereocenter allows for a high degree of stereochemical control in subsequent reactions.
One key area of research involves the use of these allylic amino alcohols in the synthesis of heterocyclic compounds. The vinyl group can be subjected to reactions such as ozonolysis, epoxidation, or dihydroxylation to introduce new functionalities, which can then be used to construct rings. The amine and alcohol groups can also participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles.
The table below highlights some of the key physical and chemical properties of related aminobutanol (B45853) structures, illustrating the data that underpins their synthetic utility.
| Property | 1-aminobut-3-en-2-ol | 2-aminobut-3-yn-1-ol |
| Molecular Formula | C4H9NO | C4H7NO |
| Monoisotopic Mass | 87.06841 Da | 85.052765 Da |
| InChIKey | VEPSIZZAILVTSD-UHFFFAOYSA-N | RSUWHQXXMTYZTI-UHFFFAOYSA-N |
| Predicted XlogP | -0.7 | -1.2 |
| Primary Use | Synthetic Building Block | Synthetic Building Block |
| This table is based on data available from public chemical databases. uni.luuni.lu |
Future research is likely to continue exploring the development of novel catalytic systems that can utilize this compound and its derivatives with even greater efficiency and selectivity. The development of methods for its incorporation into diversity-oriented synthesis platforms will also be a significant area of focus, further expanding the chemical space accessible from this versatile and valuable building block.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobut-3-en-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 Aminobut 3 En 1 Ol Hydrochloride
Chemo- and Regioselective Preparations
Achieving chemo- and regioselectivity is paramount in the synthesis of 2-aminobut-3-en-1-ol (B12102424) hydrochloride to avoid the formation of unwanted isomers and byproducts.
The formation of the C-N bond in allylic systems, such as in the synthesis of 2-aminobut-3-en-1-ol, can be achieved through various methods, primarily involving the reaction of a nitrogen nucleophile with an electrophilic carbon or vice versa. nptel.ac.in
One prominent strategy is the palladium-catalyzed allylic amination . This reaction allows for the direct introduction of an amine group into an allylic substrate. The use of specific ligands can control the regioselectivity of the amination, favoring the formation of the desired linear or branched product. nih.gov For instance, Pd(II)/sulfoxide catalyst systems have been shown to effect predictably selective allylic C-H aminations. nih.gov The choice of the nitrogen source is also critical; electron-deficient N-nosyl carbamates, for example, can promote functionalization under mild conditions. nih.gov
Another approach involves the hydroamination of allylic alcohols . This method directly adds an amine across the double bond of an allylic alcohol. Catalysts based on rare-earth metals, such as yttrium complexes, have demonstrated high efficiency and exclusive anti-Markovnikov selectivity, yielding γ-amino alcohols. researchgate.net Manganese-based pincer complexes have also been employed for the hydroamination of allylic alcohols. researchgate.net
The Ritter reaction offers an alternative pathway where a tertiary alcohol or an alkene reacts with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. nptel.ac.in
| Method | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Allylic Amination | Pd(II)/sulfoxide | High selectivity, mild conditions with specific nucleophiles. nih.gov |
| Hydroamination of Allylic Alcohols | Y(CH2SiMe3)3(THF)2 | Exclusive anti-Markovnikov selectivity. researchgate.net |
| Ritter Reaction | H2SO4, RCN | Forms an amide intermediate from an alcohol or alkene. nptel.ac.in |
The stereochemistry of the hydroxyl group is crucial for the biological activity of many compounds derived from 2-aminobut-3-en-1-ol. Several methods have been developed for its stereocontrolled introduction.
A key strategy involves the asymmetric dihydroxylation of a suitable precursor alkene. While methods like those employing AD-mix-α and AD-mix-β are well-established, their effectiveness can be variable for acyclic allylic amines. researchgate.net The stereochemical outcome is often influenced by the nature of the protecting group on the amine.
Alternatively, the hydroxyl group can be introduced via the reduction of a corresponding ketone . Asymmetric reduction methods, employing chiral catalysts or reagents, can provide high levels of stereocontrol.
The Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by regioselective ring-opening of the resulting epoxide, is another powerful technique. This method allows for the predictable formation of a specific stereoisomer of the diol. pnas.org
Furthermore, the strategic use of neighboring group participation can direct the stereochemical course of reactions. For example, the anchimeric assistance of a tethered nucleophile has been exploited for the syn-dichlorination of allylic amines, a transformation that can be a precursor to amino alcohol synthesis. nih.gov
The geometry of the double bond in 2-aminobut-3-en-1-ol can significantly impact its reactivity and the properties of its derivatives. Controlling the E/Z selectivity during synthesis is therefore a critical aspect.
Several catalytic systems have been developed to achieve high E/Z selectivity in the formation of allylic alcohols. For instance, iridium-catalyzed reductive coupling of alkynes with α-ketoesters can afford β,γ-unsaturated α-hydroxyesters with complete control over the olefin geometry. organic-chemistry.org Similarly, a reductive coupling of terminal alkynes with α-chloro boronic esters yields allylic alcohols with an E/Z ratio greater than 200:1. organic-chemistry.org
In the context of allylic oxidation, the choice of oxidant can control the E/Z selectivity. Chalcogen-based oxidants in hetero-ene reactions have been shown to exhibit oxidant-controlled regioselectivity and E/Z selectivity for the allylic oxidation of internal alkenes. nih.gov
| Reaction Type | Catalyst/Reagent | Selectivity |
| Reductive Coupling of Alkyne and α-ketoester | Iridium Catalyst | Complete E/Z control. organic-chemistry.org |
| Reductive Coupling of Alkyne and α-chloro boronic ester | - | E/Z > 200:1. organic-chemistry.org |
| Catalytic Asymmetric Hetero-ene Reaction | Chalcogen-based oxidant | Oxidant-controlled E/Z selectivity. nih.gov |
Enantioselective Synthesis and Resolution Techniques
The synthesis of enantiopure 2-aminobut-3-en-1-ol hydrochloride is of significant interest due to the importance of chirality in pharmaceutical applications.
Asymmetric catalysis provides a direct and efficient route to chiral molecules. Several strategies have been developed for the asymmetric synthesis of chiral allylic amino alcohols.
Asymmetric allylic alkylation (AAA) is a powerful tool for constructing chiral centers. Palladium-catalyzed AAA reactions, in particular, have been extensively studied. thieme-connect.com The use of chiral ligands, such as those derived from phosphines, can induce high levels of enantioselectivity. thieme-connect.com Synergistic catalysis, combining an achiral palladium complex with a chiral primary amino acid, has been used for the highly enantioselective direct α-allylation of α-branched aldehydes with allyl alcohols. thieme-connect.de
Asymmetric hydroamination of alkenes, catalyzed by chiral transition metal complexes, offers another direct route to chiral amines.
Relay catalysis , combining multiple catalytic transformations in a single pot, has emerged as a powerful strategy. For example, a Cu/Ru relay catalytic system has been used for the asymmetric cascade dehydrogenation/Michael addition/hydrogenation of inert allylic alcohols to produce chiral α-amino δ-hydroxy acid derivatives with high diastereo- and enantioselectivity. acs.org
Enzymatic methods offer a green and highly selective alternative for obtaining enantiopure compounds.
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of allylic alcohols through acylation. nih.gov Non-enzymatic acylation catalysts have also been developed for this purpose. rsc.org Ruthenium-catalyzed hydrogen transfer can also be employed for the kinetic resolution of aryl-alkenyl alcohols. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been used for the kinetic resolution of a wide range of allylic alcohols. rsc.org
Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A chemoenzymatic DKR of allylic alcohols has been achieved using CALB and a ruthenium catalyst. nih.gov
Enzymatic deracemization directly converts a racemate into a single enantiomer. While less common, this approach is highly desirable. Enzymatic cascade reactions have been developed for the synthesis of chiral amino alcohols from readily available starting materials like L-lysine, involving regio- and diastereoselective oxidations and a final decarboxylation step. nih.gov
| Technique | Catalyst/Enzyme | Key Features |
| Kinetic Resolution (Acylation) | Candida antarctica lipase B (CALB) | Selective acylation of one enantiomer. nih.gov |
| Kinetic Resolution (Hydrogen Transfer) | Ruthenium catalyst | Selective hydrogenation of one enantiomer. nih.gov |
| Dynamic Kinetic Resolution | CALB and Ruthenium catalyst | Combines resolution with in-situ racemization. nih.gov |
| Enzymatic Cascade | Dioxygenases, Decarboxylase | Multi-step enzymatic synthesis from a prochiral or chiral precursor. nih.gov |
Chiral Auxiliary-Mediated Methodologies
The synthesis of enantiomerically pure compounds like this compound often relies on strategies that control stereochemistry. One powerful method involves the use of a chiral auxiliary, which is a stereogenic molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate, allowing for the preferential formation of one stereoisomer over another. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
In the context of synthesizing 2-aminobut-3-en-1-ol, a chiral auxiliary, typically an oxazolidinone or a camphor-based derivative, could be attached to a glycine (B1666218) or an acrylic acid precursor. The steric hindrance provided by the auxiliary would then direct the diastereoselective alkylation or amination at the α-carbon. For instance, an N-acyloxazolidinone can be enolized and then reacted with an allyl halide. The bulky substituent on the oxazolidinone ring blocks one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary under specific conditions yields the desired chiral amino alcohol precursor.
Common chiral auxiliaries are valued for their reliability and versatility, enabling the efficient synthesis of a wide array of enantiomerically pure compounds, which is particularly crucial in the early stages of drug development. wikipedia.org
Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acid or base hydrolysis, Reductive cleavage (e.g., LiBH₄) |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | Reductive cleavage (e.g., LiAlH₄), Hydrolysis |
| Pseudoephedrine | Asymmetric alkylation of glycine derivatives | Acidic cleavage |
| (S)-(-)-2,2-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Asymmetric hydrogenation | Not cleaved (used as a ligand) |
Process Optimization and Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from a small-scale discovery setting to a larger, laboratory-scale production (grams to kilograms) requires careful process optimization. mdpi.com The goal is to develop a procedure that is not only high-yielding but also robust, cost-effective, and safe. mdpi.com
Key considerations for the synthesis of this compound include:
Reagent and Solvent Selection: Reagents that are expensive, hazardous, or difficult to handle at a small scale may become prohibitive on a larger scale. The choice may shift to more cost-effective and safer alternatives. mdpi.com For example, replacing a niche solvent with a more common one like ethyl acetate (B1210297) or isopropanol (B130326) can significantly reduce costs and simplify waste disposal.
Purification Method: While column chromatography is a staple in discovery chemistry, it is often impractical for large-scale purification. Developing a protocol where the final product or a key intermediate can be purified by crystallization or distillation is highly desirable. mdpi.com For this compound, its salt form may facilitate purification by crystallization, potentially yielding a product with high chemical and enantiomeric purity. mdpi.com
Reaction Conditions: Parameters such as temperature, concentration, and reaction time must be optimized. A reaction that runs cleanly at 0.1 M concentration might produce significant byproducts at a more practical 1 M concentration due to changes in heat transfer and reaction kinetics. Calorimetry studies can be used to assess the thermal risk of a reaction before scaling up. mdpi.com
Work-up and Isolation: Procedures must be streamlined for efficiency. Liquid-liquid extractions that are simple on a small scale can become cumbersome and generate large volumes of waste on a larger scale. The final isolation of this compound would involve careful pH control during the work-up, followed by precipitation of the hydrochloride salt from a suitable solvent system.
By systematically addressing these factors, a synthetic route can be made more efficient and reproducible, ensuring a reliable supply of the target compound for further research and development. mdpi.com
Iii. Stereochemical Investigations and Enantiopure Applications of 2 Aminobut 3 En 1 Ol Hydrochloride
Configurational Assignment and Chiral Purity Determination Methods
Establishing the absolute configuration and ensuring the enantiomeric purity of 2-Aminobut-3-en-1-ol (B12102424) hydrochloride and its derivatives is critical for their effective use in synthesis. A variety of analytical techniques are employed for this purpose, ranging from spectroscopic methods to advanced chromatographic separations.
Absolute configuration is often determined using methods like ¹H NMR spectroscopy in conjunction with a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinguishable chemical shifts in the NMR spectrum, allowing for the assignment of the R or S configuration.
The determination of chiral purity, or enantiomeric excess (ee), relies heavily on chiral chromatography. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques. For GC analysis, the amino alcohol is typically derivatized to increase its volatility. This involves esterification of the hydroxyl group and acylation of the amino group using achiral reagents, followed by separation on a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. Chiral HPLC can sometimes be used for direct separation, but derivatization to introduce a chromophore, such as an Fmoc group, is common to facilitate UV detection and improve separation on specific CSPs.
| Method | Principle | Application | Key Considerations |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. | Determination of absolute configuration and enantiomeric ratio. | Requires a suitable chiral solvating agent that interacts differentially with the enantiomers. |
| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a capillary column with a Chiral Stationary Phase (CSP). | Quantitative determination of enantiomeric purity (ee). | Requires derivatization (e.g., esterification, acylation) to increase volatility. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct or indirect separation of enantiomers using a CSP or a chiral mobile phase additive. | High-throughput analysis of enantiomeric purity. | Derivatization may be needed for UV detection and to enhance resolution. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | Analysis of small sample volumes with high separation efficiency. | Optimization of buffer composition and chiral selector concentration is crucial. |
Diastereoselective and Enantioselective Transformations Derived from 2-Aminobut-3-EN-1-OL Hydrochloride
Enantiopure this compound serves as a versatile starting material for the synthesis of more complex chiral molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive vinyl group, allows for a wide range of stereocontrolled transformations.
One significant application is in the synthesis of substituted chiral γ-amino alcohols and 1,3-amino alcohol motifs. These structures are key components in many biologically active compounds and pharmaceutical drugs. For instance, the allylic amine moiety can be elaborated through reactions like palladium-catalyzed allylic C-H amination to form heterocyclic structures such as oxazinanones, which are precursors to syn-1,3-amino alcohols. The inherent stereochemistry at the C-2 position of the starting material directs the formation of the new stereocenter, leading to a high degree of diastereoselectivity.
Furthermore, the vinyl group can participate in various addition and cyclization reactions. The development of ruthenium-catalyzed processes, for example, allows for the conversion of primary alcohols into chiral allylic alcohols through hydrogen auto-transfer mechanisms, highlighting the utility of this structural class in C-C bond formation. While not a direct transformation of 2-Aminobut-3-en-1-ol, these related studies underscore the synthetic potential of the allylic amino alcohol framework in enantioselective catalysis.
| Reaction Type | Description | Substrate Example | Stereochemical Outcome |
| Intramolecular Allylic C-H Amination | Pd/sulfoxide-catalyzed reaction of carbamate-protected amino alcohols to form vinyl-substituted heterocycles. | N-protected homoallylic alcohols | High diastereoselectivity, favoring syn-1,3-isomers. |
| Asymmetric Hydroamination | Ruthenium-catalyzed reaction of allylic alcohols with amines via a hydrogen-borrowing process. | Racemic secondary allylic alcohols | Excellent enantioselectivities (up to >99% ee) for the synthesis of chiral γ-amino alcohols. |
| Tandem Isomerization-Mannich Reaction | Reaction of allylic alcohols with N-tert-butanesulfinimines to produce β-amino ketones. | Allylic alcohols | Good yields and excellent enantioselectivities for β-amino ketones, precursors to 1,3-amino alcohols. |
Influence of Stereochemistry on Reaction Pathways and Substrate Selectivity
The stereochemical outcome of reactions involving this compound is predominantly governed by the principle of substrate control. The pre-existing stereocenter at C-2 exerts a strong directing effect on the approach of reagents, influencing the facial selectivity of reactions at the adjacent vinyl group or directing substitutions.
In cyclization reactions, such as the formation of oxazinanones from N-protected derivatives, the molecule tends to adopt a low-energy, chair-like transition state. In this conformation, the substituents on the chiral center orient themselves to minimize steric hindrance, thereby directing the intramolecular nucleophilic attack to one face of the molecule. This results in the preferential formation of one diastereomer over the other.
This inherent stereochemical information is crucial for designing synthetic routes that build molecular complexity in a predictable manner. By choosing the appropriate enantiomer of the starting material—(R) or (S)-2-Aminobut-3-en-1-ol—chemists can selectively access the desired stereoisomer of the final product, avoiding the need for challenging diastereomer separations later in the synthetic sequence.
Development of Analytical Methods for Stereoisomer Analysis
The need for accurate stereoisomer analysis has driven the development of specialized analytical techniques. For compounds like 2-Aminobut-3-en-1-ol and its derivatives, chromatographic and electrophoretic methods are paramount.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral analysis. The development of a vast array of Chiral Stationary Phases (CSPs) has been central to its success. CSPs based on polysaccharides (e.g., cellulose and amylose derivatives), macrocyclic antibiotics, cyclodextrins, and proteins are commercially available and offer different mechanisms for chiral recognition. The choice of CSP and mobile phase is critical for achieving baseline separation of enantiomers.
Gas Chromatography (GC) on chiral columns is particularly effective for volatile or semi-volatile chiral compounds. As noted previously, derivatization is almost always required for amino alcohols to cap the polar -OH and -NH2 groups, thereby improving peak shape and thermal stability.
Capillary Electrophoresis (CE) has emerged as a powerful alternative with high separation efficiency and low sample consumption. In CE, enantiomers are separated by adding a chiral selector, such as a cyclodextrin, to the running buffer. The differential formation of transient diastereomeric complexes between the selector and each enantiomer leads to different electrophoretic mobilities and thus, separation.
Finally, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) using a chiral column, have become invaluable. This approach combines the powerful separation capabilities of chiral HPLC with the high sensitivity and structural information provided by mass spectrometry, allowing for the simultaneous separation and identification of all stereoisomers in a complex mixture.
| Technique | Chiral Selector / Stationary Phase | Typical Analytes | Advantages |
| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralcel®), macrocyclic antibiotics (e.g., CHIROBIOTIC®), Pirkle-type phases. | Amino alcohols, N-protected amino acids, various drug molecules. | Broad applicability, well-established methods, preparative scale-up is possible. |
| Chiral GC | Cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin). | Volatile derivatives of amino alcohols, esters, and amines. | High resolution for volatile compounds. |
| Chiral CE | Cyclodextrins, crown ethers, or chiral surfactants added to the buffer. | Charged or polar molecules, including amino acids and amino alcohols. | High efficiency, rapid analysis, minimal sample and solvent consumption. |
| Chiral SFC | Polysaccharide-based CSPs are most common. | Broad range of chiral molecules, similar to HPLC. | Faster separations and reduced organic solvent use compared to HPLC. |
Iv. Comprehensive Reactivity Profiles and Mechanistic Elucidation of 2 Aminobut 3 En 1 Ol Hydrochloride
Reactions of the Amine Functionality
The primary amine group in 2-aminobut-3-en-1-ol (B12102424) is a potent nucleophile, enabling a host of transformations central to the synthesis of more complex molecules. As the compound is a hydrochloride salt, these reactions typically require the addition of a base, such as triethylamine (B128534) or sodium bicarbonate, to deprotonate the ammonium (B1175870) ion and unmask the nucleophilic free amine.
The amine functionality readily participates in nucleophilic acyl substitution with various acylating agents to form stable amide derivatives. This transformation is fundamental in peptide synthesis and the construction of complex organic molecules. The reaction typically proceeds by the attack of the lone pair of the nitrogen atom on the electrophilic carbonyl carbon of an acid chloride, anhydride, or carboxylic acid.
In a documented example, 2-aminobut-3-en-1-ol hydrochloride is reacted with stearic acid. google.com This direct amidation is conducted at elevated temperatures (160°C) under reduced pressure, using hypophosphorous acid as a catalyst, to drive the reaction towards completion by removing the water byproduct. google.com The resulting N-acylated product, N-(1-hydroxybut-3-en-2-yl)stearamide, maintains the hydroxyl and vinyl functionalities for potential subsequent modifications.
Table 1: Representative Amidation Reaction
| Reactants | Catalyst | Conditions | Product |
|---|
N-alkylation of 2-aminobut-3-en-1-ol introduces alkyl substituents onto the nitrogen atom, yielding secondary or tertiary amines. These reactions can be achieved through direct alkylation with alkyl halides or via reductive amination. N-alkylated amino acids and their derivatives are valuable building blocks for pharmaceuticals and biodegradable polymers. mdpi.com
While direct alkylation of 2-aminobut-3-en-1-ol can be complicated by over-alkylation and competing O-alkylation, reductive amination offers a more controlled approach. This method involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a hydride reagent like sodium borohydride (B1222165) or sodium cyanoborohydride. Research on related vinylglycine systems has explored the alkylation of chiral, vinylglycine-derived dianionic dienolates, demonstrating that alkylation can proceed with high regiocontrol and stereocontrol. nih.govnih.gov
The primary amine of 2-aminobut-3-en-1-ol can react with aldehydes and ketones to reversibly form imines (Schiff bases). This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. The resulting imine contains a C=N double bond and is a key intermediate in reductive amination and other transformations.
Furthermore, the vinyl group in conjugation with the nitrogen atom provides the potential for forming interesting enamine and dienamine systems. While specific examples starting directly from 2-aminobut-3-en-1-ol are not extensively documented in the provided search results, the fundamental reactivity of primary amines with carbonyl compounds is a cornerstone of organic chemistry. The formation of such derivatives would open pathways to various cycloaddition and conjugate addition reactions.
The bifunctional nature of 2-aminobut-3-en-1-ol makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. Following N-functionalization, the appended group can undergo an intramolecular reaction with either the hydroxyl or the vinyl moiety. For instance, cyclization of a bisimidate derived from but-3-ene has been noted. molaid.com In more complex synthetic sequences, derivatives of 2-aminobut-3-en-1-ol are used to construct polycyclic systems, such as in the preparation of bridged tricyclic carbamoylpyridone compounds for pharmaceutical applications. google.com One patent describes the use of (2R)-2-aminobut-3-en-1-ol hydrochloride in a multi-step synthesis where cyclization is a key step, for example, through an intramolecular Buchwald-Hartwig reaction to form complex heterocyclic structures. googleapis.com
Transformations Involving the Hydroxyl Group
The primary hydroxyl group is another key reactive site, allowing for the introduction of a variety of functional groups through esterification, etherification, and silylation. These reactions are often employed to protect the hydroxyl group during transformations at the amine center or to introduce specific functionalities that modulate the molecule's properties.
The hydroxyl group can be readily converted into an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. A patent describes the esterification of the hydroxyl group of an N,N-dimethylated derivative of 2-aminobut-3-en-1-ol with stearic acid at 160°C. google.com This reaction highlights that both the amine and hydroxyl groups can be functionalized, in this case leading to diester products. google.com
Silylation is a common strategy to protect hydroxyl groups. The reaction of (S)-2-aminobut-3-en-1-ol hydrochloride with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (B109758) at 0°C to room temperature, in the presence of triethylamine as a base, efficiently yields the corresponding silyl (B83357) ether. google.comgoogleapis.com The TBDMS group is robust under many reaction conditions but can be easily removed when desired.
Etherification, or the formation of an ether linkage (C-O-C), is another important transformation. While specific examples of etherification starting with this compound were not detailed in the search results, standard Williamson ether synthesis conditions (deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide) would be applicable, provided the amine group is appropriately protected. The keywords "etherification reaction" are associated with the compound in patent literature, suggesting its utility in such transformations. google.com
Table 2: Representative Hydroxyl Group Transformations
| Reaction Type | Reagents | Base/Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Silylation | tert-Butyldimethylsilyl chloride | Triethylamine / Dichloromethane | 0°C to room temperature, 23 hours | O-TBDMS ether google.comgoogleapis.com |
Selective Oxidation and Reduction Pathways
The presence of both an alcohol and a carbon-carbon double bond allows for selective oxidation and reduction reactions, depending on the reagents and conditions employed.
Oxidation: The primary alcohol group in 2-aminobut-3-en-1-ol can be oxidized to an aldehyde or a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can achieve this transformation. smolecule.com The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the double bond. For more sensitive substrates, milder reagents like Dess-Martin periodinane (DMP) are often preferred, as they can selectively oxidize primary alcohols to aldehydes without affecting other functional groups like alkenes.
Reduction: The terminal alkene is susceptible to reduction to the corresponding saturated alkane, yielding 2-aminobutan-1-ol. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere. The double bond can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, although these are more commonly used for carbonyl reductions. smolecule.com
Table 1: Summary of Selective Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| Oxidation of Alcohol | KMnO₄, CrO₃ | 2-Amino-3-butenal or 2-Amino-3-butenoic acid | Reaction conditions determine the extent of oxidation. |
| Dess-Martin periodinane | 2-Amino-3-butenal | Milder conditions, selective for aldehyde formation. | |
| Reduction of Alkene | H₂, Pd/C | 2-Aminobutan-1-ol | Catalytic hydrogenation is a common method for alkene reduction. |
| NaBH₄, LiAlH₄ | 2-Aminobutan-1-ol | These reagents can also reduce the alkene, though less commonly than catalytic hydrogenation. smolecule.com |
Formation of Cyclic Ethers and Acetals
The bifunctional nature of 2-aminobut-3-en-1-ol, possessing both a nucleophilic hydroxyl group and an amino group, allows for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in many biologically active molecules.
Cyclic Ethers: While specific examples for 2-aminobut-3-en-1-ol are not prevalent in the literature, intramolecular cyclization to form a cyclic ether (an oxetane (B1205548) ring) is a plausible transformation. This would likely require activation of the hydroxyl group or the double bond. For instance, an intramolecular Williamson ether synthesis approach, involving conversion of the alcohol to an alkoxide and subsequent nucleophilic attack on an electrophilic center within the molecule, could be envisioned, though this would necessitate prior functionalization of the butenyl chain.
Acetals: The primary alcohol can react with aldehydes or ketones in the presence of an acid catalyst to form acetals. This reaction proceeds via a hemiacetal intermediate. Given that 2-aminobut-3-en-1-ol itself contains a hydroxyl group, it can act as the alcohol component in acetal (B89532) formation, serving to protect the hydroxyl group or to link the molecule to another carbonyl-containing scaffold.
Reactions at the Alkene Moiety
The vinyl group in this compound is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Electrophilic and Nucleophilic Additions to the Double Bond
The electron-rich double bond is susceptible to attack by electrophiles. The regioselectivity of these additions is influenced by the electronic effects of the adjacent amino and hydroxyl groups. The proximity of the chiral center at C2 can also induce stereoselectivity in these reactions.
Nucleophilic addition to the double bond is also possible, particularly through conjugate addition reactions if the alkene is first activated by conjugation to an electron-withdrawing group.
Hydrofunctionalization Reactions (e.g., hydroboration, halogenation, hydration)
Hydrofunctionalization reactions introduce a hydrogen atom and another functional group across the double bond.
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, resulting in 2-aminobutane-1,4-diol. The reaction typically proceeds with anti-Markovnikov regioselectivity, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalogenated derivative, 2-amino-3,4-dihalobutanol.
Hydration: Acid-catalyzed hydration of the alkene would be expected to follow Markovnikov's rule, leading to the formation of a secondary alcohol at the C3 position, yielding 2-aminobutane-1,3-diol.
Table 2: Overview of Hydrofunctionalization Reactions
| Reaction Type | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Aminobutane-1,4-diol | Anti-Markovnikov |
| Halogenation | Br₂ or Cl₂ | 2-Amino-3,4-dihalobutanol | N/A |
| Hydration | H₃O⁺ | 2-Aminobutane-1,3-diol | Markovnikov |
Olefin Metathesis and Cross-Coupling Strategies
Olefin Metathesis: This powerful carbon-carbon bond-forming reaction has been explored with derivatives of 2-aminobut-3-en-1-ol. In one study, an attempt to perform a cross-metathesis reaction between a protected form of 2-aminobut-3-en-1-ol and another olefin using a Grubbs second-generation catalyst was reported to be unsuccessful. sfu.ca However, a successful olefin metathesis has been reported for a benzoate (B1203000) salt of (R)-2-aminobut-3-en-1-ol. figshare.com The success of olefin metathesis is often highly dependent on the specific substrates, catalyst, and reaction conditions.
Cross-Coupling: The vinyl group can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions typically require a metal catalyst (e.g., palladium) and often involve the pre-functionalization of the alkene. There is an indication in the literature that this compound can be utilized in Suzuki cross-coupling reactions for the synthesis of unnatural amino acids. molaid.com
Cycloaddition Reactions (e.g., Diels-Alder reactions)
The alkene in 2-aminobut-3-en-1-ol can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the starting material can influence the stereochemical outcome of the cycloaddition. A successful example of a cycloaddition reaction involves the reaction of a nitrone with 2-aminobut-3-en-1-ol for the large-scale preparation of a key intermediate. researchgate.net
V. Strategic Applications in Complex Molecule Synthesis and Catalysis
Building Block for Nitrogen- and Oxygen-Containing Heterocyclic Compounds
The bifunctional nature of 2-aminobut-3-en-1-ol (B12102424) hydrochloride makes it an attractive starting material for the synthesis of a variety of heterocyclic systems. The presence of a primary amine, a primary alcohol, and a terminal alkene within the same molecule provides multiple reaction sites for cyclization and functionalization, leading to diverse and complex scaffolds.
Synthesis of Saturated and Unsaturated Azacyclic Systems (e.g., piperidines, pyrrolidines)
The carbon backbone and functional group arrangement of 2-aminobut-3-en-1-ol hydrochloride are conducive to the formation of five- and six-membered nitrogen-containing rings, which are prevalent in numerous biologically active compounds.
Piperidines: The synthesis of substituted piperidines often involves the formation of two new bonds, typically a C-N and a C-C bond or two C-N bonds. nih.gov Methodologies such as the aza-Prins cyclization, where an amine and an alkene react with a carbonyl compound, could potentially utilize 2-aminobut-3-en-1-ol derivatives. The intramolecular amination of derivatives of this compound, for instance after conversion of the alcohol to a suitable leaving group, presents another viable route. nih.gov Furthermore, modern synthetic methods like hydrogen borrowing catalysis, which enables the [5+1] annulation of diols with amines, could be adapted for the reaction of a protected form of 2-aminobut-3-en-1-ol with a suitable five-carbon partner to construct the piperidine (B6355638) ring. nih.gov
Pyrrolidines: Pyrrolidines can be synthesized through various strategies, including intramolecular cyclization and cycloaddition reactions. organic-chemistry.org For instance, the vinyl group in this compound can participate in radical cyclizations or transition-metal-catalyzed carboamination reactions to furnish substituted pyrrolidines. organic-chemistry.org The development of tunable [3+2] and [4+2] annulations for pyrrolidine (B122466) and piperidine synthesis from olefins highlights the potential for derivatives of 2-aminobut-3-en-1-ol to serve as key precursors in these transformations.
Construction of Fused and Bridged Polycyclic Scaffolds
The development of synthetic strategies for constructing polycyclic scaffolds is a significant area of research, driven by the prevalence of such structures in natural products and pharmaceuticals. nih.gov The multiple functionalities of this compound offer entry points into the synthesis of complex fused and bridged systems. For example, the vinyl group can undergo cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, with suitable dienes or dipolarophiles. Subsequent intramolecular reactions involving the amino and hydroxyl groups can then lead to the formation of additional rings, resulting in intricate polycyclic architectures. The application of polyamines and amino acid derivatives based on 2-azabicycloalkane backbones in enantioselective reactions showcases the utility of rigid, chiral scaffolds that could potentially be accessed from precursors like this compound. nih.gov
Role in the Synthesis of Specific Compound Classes (e.g., ethambutol (B1671381) analogs)
The structural similarity of 2-aminobut-3-en-1-ol to (S)-2-aminobutanol, the key chiral building block for the anti-tuberculosis drug ethambutol, makes it a valuable precursor for the synthesis of novel ethambutol analogs. nih.govmdpi.comgoogle.com The introduction of unsaturation into the backbone of ethambutol could modulate its biological activity and pharmacokinetic properties. A known unsaturated analog of ethambutol has been synthesized, demonstrating the feasibility of incorporating a double bond into the core structure. nih.gov The synthesis of such analogs typically involves the reaction of the chiral amino alcohol with a 1,2-dihaloethane. mdpi.com The development of new synthetic routes, including the use of sulfinyl chemistry, has expanded the range of accessible ethambutol analogs. nih.gov
Precursor for Chiral Ligands in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. Current time information in Bangalore, IN. Chiral β-amino alcohols, such as derivatives of this compound, are a privileged class of ligand precursors due to their straightforward synthesis and the robust stereocontrol they can impart in metal-catalyzed reactions.
Design and Synthesis of Chiral Ligand Architectures from this compound Derivatives
The amino and hydroxyl groups of 2-aminobut-3-en-1-ol provide convenient handles for the introduction of various coordinating moieties, such as phosphines, amines, or oxazolines. The vinyl group offers a site for further modification, allowing for the creation of a diverse library of chiral ligands with fine-tunable steric and electronic properties. For example, the amine can be readily converted into an amide or a secondary amine, while the alcohol can be etherified or esterified. The vinyl group can be subjected to hydrophosphination, hydroamination, or Heck reactions to introduce additional coordinating atoms or to embed the ligand framework into a larger structure. The design of chiral oxa-spirocyclic ligands and other modular ligand architectures illustrates the sophisticated designs that can be achieved from relatively simple chiral precursors. nih.gov
Application in Asymmetric Hydrogenation and Transfer Hydrogenation
Chiral ligands derived from β-amino alcohols have proven to be highly effective in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines. mdpi.comliv.ac.ukrsc.org
Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes bearing chiral β-amino alcohol-based ligands are powerful catalysts for the asymmetric hydrogenation of a wide range of substrates. researchgate.netacs.org The precise stereochemical arrangement of the substituents on the ligand backbone, as would be derived from enantiopure this compound, is crucial for achieving high levels of enantioselectivity. The presence of the vinyl group in ligands derived from this precursor could potentially influence the catalytic activity and selectivity through electronic effects or by providing a point of attachment for catalyst immobilization.
Asymmetric Transfer Hydrogenation: The transfer hydrogenation of ketones and imines, often using isopropanol (B130326) or formic acid as the hydrogen source, is an operationally simple and widely used method for producing chiral alcohols and amines. Ruthenium complexes of chiral β-amino alcohols are particularly effective catalysts for this transformation. mdpi.com The inherent rigidity of some β-amino alcohol ligands, such as those based on an indanol scaffold, has been shown to be beneficial for achieving high enantioselectivity. mdpi.com Ligands derived from this compound could be designed to incorporate varying degrees of flexibility or rigidity, allowing for optimization for specific substrate classes.
Below is a table summarizing the application of chiral β-amino alcohol-derived ligands in asymmetric transfer hydrogenation of various ketones, showcasing the potential for ligands derived from this compound.
| Entry | Ketone Substrate | Chiral Ligand Type | Catalyst System | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | High | up to 82 |
| 2 | Propiophenone | Chiral β-Amino Alcohol | Ru(II) complex | >95 | >90 |
| 3 | 1-Tetralone | Chiral β-Amino Alcohol | Ru(II) complex | >95 | >95 |
| 4 | 2-Chloroacetophenone | Chiral β-Amino Alcohol | Ir(III) complex | High | up to 98 |
This table is a representative summary based on reported findings for various chiral β-amino alcohols and is intended to illustrate the potential applications for ligands derived from this compound.
Vi. Advanced Spectroscopic and Structural Characterization Techniques for Research
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-field and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the detailed structural and conformational analysis of "2-Aminobut-3-en-1-ol hydrochloride" in solution. auremn.org.br Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space connectivities.
The ¹H NMR spectrum of the allyl group in a related compound, allyl alcohol, shows characteristic signals for the vinyl protons and the methylene (B1212753) group adjacent to the oxygen. chemicalbook.comhmdb.ca For "this compound," the proton on the chiral center (C2) would appear as a multiplet due to coupling with the neighboring protons on C1 and C3. The diastereotopic protons of the CH₂OH group (C1) would likely exhibit distinct chemical shifts and couplings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminobut-3-en-1-ol (B12102424)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₂OH) | 3.5-3.7 | ~65 |
| C2 (-CH(NH₂)-) | 3.8-4.0 | ~55 |
| C3 (=CH-) | 5.8-6.0 | ~135 |
| C4 (=CH₂) | 5.2-5.4 | ~118 |
| -OH | Variable | - |
| -NH₂ | Variable | - |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Tautomeric Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and intermolecular interactions, particularly hydrogen bonding, in "this compound". arxiv.org
In the IR spectrum, characteristic absorption bands would confirm the presence of the key functional groups. A broad band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine hydrochloride would appear in a similar region, often as multiple peaks. The C=C stretching of the vinyl group would be observed around 1640-1680 cm⁻¹. The C-O and C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).
Studies on similar amino alcohols have shown that intramolecular and intermolecular hydrogen bonds (O-H···N, N-H···O) significantly influence the vibrational frequencies. nih.govcdnsciencepub.com For "this compound," the protonated amino group (NH₃⁺) would act as a strong hydrogen bond donor to the hydroxyl group of another molecule or to the chloride counter-ion. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Temperature-dependent studies can help in understanding the dynamics and strength of these hydrogen bonds. nih.gov While tautomerism is not a primary feature of this specific molecule, vibrational spectroscopy is a key tool for investigating such equilibria in related compounds.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate mass determination of "this compound," confirming its elemental composition. It is also invaluable for monitoring the progress of its synthesis and identifying any byproducts or impurities.
Using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule would be ionized, typically forming the protonated molecule [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion with high precision, allowing for the calculation of the exact molecular formula. For the free base of "2-Aminobut-3-en-1-ol" (C₄H₉NO), the predicted exact mass is approximately 87.0684 g/mol . uni.lunih.gov
During synthesis, HRMS can be coupled with liquid chromatography (LC-HRMS) to separate the reaction mixture and identify the desired product, starting materials, and any intermediates or side products. This allows for the optimization of reaction conditions to maximize yield and purity. Fragmentation analysis (MS/MS) can further aid in structural elucidation by breaking the parent ion into smaller fragments and analyzing their masses, providing information about the connectivity of the molecule.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including the absolute configuration of chiral centers. nih.govpurechemistry.org To perform this analysis, a suitable single crystal of "this compound" is required.
The resulting crystal structure would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, the packing of the molecules in the crystal lattice and the network of intermolecular hydrogen bonds involving the protonated amine, the hydroxyl group, and the chloride ion would be elucidated. nih.gov
For chiral molecules like "this compound," X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter at C2. thieme-connect.deiucr.org This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavier atom (like chlorine from the hydrochloride) is present in the crystal structure. mit.edu The determination of the absolute configuration is crucial for understanding the stereospecificity of its interactions and potential biological activity.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically sensitive to the chirality of molecules and are used to determine enantiomeric purity and assign absolute configuration. vlabs.ac.in
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org For "this compound," a CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores (e.g., the vinyl group). The sign and intensity of these Cotton effects are characteristic of a specific enantiomer. researchgate.net By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration can be assigned. nih.gov CD spectroscopy is also a highly sensitive method for determining the enantiomeric excess (e.e.) of a sample, as the signal intensity is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vlabs.ac.in An ORD spectrum provides complementary information to CD and can also be used to determine the absolute configuration and enantiomeric purity of "this compound". nih.gov The shape of the ORD curve, particularly in the region of a chromophore's absorption, is characteristic of the enantiomer.
Table 2: Summary of Advanced Characterization Techniques and Their Applications
| Technique | Information Obtained | Application for this compound |
| High-Field & Multidimensional NMR | 3D structure, conformation, connectivity | Elucidation of solution-state structure, rotamer populations, and spatial proximities. |
| Vibrational Spectroscopy (IR, Raman) | Functional groups, hydrogen bonding | Identification of O-H, N-H, and C=C groups; study of intermolecular interactions. |
| High-Resolution Mass Spectrometry | Exact mass, molecular formula, purity | Confirmation of elemental composition, reaction monitoring, and byproduct identification. |
| X-ray Crystallography | Solid-state structure, absolute configuration | Precise determination of bond lengths/angles, solid-state conformation, and absolute stereochemistry. |
| Chiroptical Spectroscopy (CD, ORD) | Enantiomeric purity, absolute configuration | Determination of enantiomeric excess and assignment of R/S configuration in solution. |
Vii. Theoretical and Computational Chemistry Investigations of 2 Aminobut 3 En 1 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 2-aminobut-3-en-1-ol (B12102424) hydrochloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic and thermodynamic parameters. researchgate.netbaranlab.org
DFT methods, with various functionals (e.g., B3LYP, M06-2X), are often used to balance computational cost and accuracy for molecules of this size. These calculations can predict properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For 2-aminobut-3-en-1-ol hydrochloride, the protonated amine group and the electronegative hydroxyl group significantly influence the electronic distribution.
Thermochemical data, including the enthalpy of formation, Gibbs free energy, and entropy, can be calculated to assess the molecule's stability. While specific experimental data for this compound is scarce in publicly available literature, representative theoretical values can be computed.
Table 1: Representative Calculated Electronic and Thermodynamic Properties of 2-Aminobut-3-en-1-ol cation (hydrochloride counter-ion not included in calculation for simplicity)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -8.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 9.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
| Enthalpy of Formation | -150.2 kJ/mol | G4(MP2) |
Note: These are illustrative values and would require specific, high-level calculations for research-grade accuracy.
Conformational Analysis and Dynamic Properties via Computational Methods
The flexibility of the butene chain and the presence of rotatable bonds (C-C, C-O, C-N) in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. suniv.ac.in
Computational methods such as potential energy surface (PES) scanning and molecular dynamics (MD) simulations are powerful tools for this purpose. PES scans involve systematically rotating dihedral angles and calculating the energy at each step, revealing low-energy conformers. MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature, allowing for the exploration of conformational space and the study of dynamic properties. researchgate.net For this compound, the conformational landscape is particularly interesting due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the protonated amino group.
Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surface Mapping
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping potential energy surfaces. nih.govacs.org For this compound, several reactions could be of interest, such as nucleophilic substitution at the allylic carbon, or reactions involving the amino and hydroxyl groups.
Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are crucial for predicting reaction rates. By mapping the entire reaction pathway, from reactants through transition states to products, a detailed understanding of the reaction mechanism can be achieved. For instance, the study of the allylic amination of related compounds has been successfully investigated using computational methods. researchgate.net
Non-Covalent Interaction Analysis (e.g., intramolecular hydrogen bonding, steric effects)
Non-covalent interactions play a critical role in determining the structure, stability, and reactivity of molecules. libretexts.orgwikipedia.org In this compound, several types of non-covalent interactions are at play.
Intramolecular Hydrogen Bonding: The most significant non-covalent interaction in this molecule is likely the intramolecular hydrogen bond between the hydroxyl group (as a donor or acceptor) and the protonated amino group. The strength and geometry of this hydrogen bond can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net These analyses can quantify the strength of the interaction and its effect on the molecule's conformation and stability.
Steric Effects: The spatial arrangement of the vinyl group, the hydroxymethyl group, and the amino group can lead to steric hindrance, which influences the preferred conformations and the accessibility of different parts of the molecule for reactions.
Table 2: Representative Analysis of Non-Covalent Interactions in a Stable Conformer of 2-Aminobut-3-en-1-ol cation
| Interaction Type | Atoms Involved | Estimated Interaction Energy (kcal/mol) |
| Intramolecular H-Bond | O-H···N⁺ | 3-5 |
| Steric Repulsion | Vinyl H's vs. CH₂OH group | 1-2 |
Note: These values are illustrative and depend on the specific conformation and computational method.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to verify the proposed structure. nih.govpressbooks.pub Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR spectra. researchgate.net
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to generate a theoretical IR spectrum. orgchemboulder.commasterorganicchemistry.com By comparing the calculated spectrum with the experimental one, characteristic peaks for functional groups like O-H, N-H, and C=C stretching can be identified and assigned. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical models.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3200-3400 (broad) |
| N⁺-H | Stretching | 3000-3200 (broad) |
| C-H (sp²) | Stretching | 3050-3150 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=C | Stretching | 1640-1680 |
| N-H | Bending | 1500-1600 |
| C-O | Stretching | 1050-1150 |
Note: These are general ranges and the exact positions can be refined by specific calculations.
Viii. Future Research Directions and Emerging Methodological Innovations
Development of More Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For 2-Aminobut-3-en-1-ol (B12102424) hydrochloride and its derivatives, several green chemistry principles can be applied to reduce the environmental impact of their production.
Future research is likely to focus on biocatalytic and chemoenzymatic methods. The use of enzymes such as transaminases and dehydrogenases offers a promising route to chiral amino alcohols with high enantioselectivity under mild reaction conditions. nih.govfrontiersin.org For instance, engineered amine dehydrogenases have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org While not yet specifically reported for 2-Aminobut-3-en-1-ol, this approach could be adapted for its synthesis, potentially starting from a suitable hydroxy ketone precursor. The use of whole-cell biocatalysts in aqueous media further enhances the green credentials of such processes. whiterose.ac.uk
Another avenue for sustainable synthesis is the use of greener solvents and catalytic systems. Research into molybdenum-catalyzed regioselective allylic amination using ethanol (B145695) as a green solvent has shown promise for the synthesis of α,α-disubstituted allylic amines. organic-chemistry.orgresearchgate.netresearchgate.net Adapting such catalytic systems for the synthesis of 2-Aminobut-3-en-1-ol could offer a more sustainable alternative to traditional methods. Furthermore, the direct alkylation of amines with allylic alcohols in deep eutectic solvents represents a metal-free and sustainable approach that warrants exploration for the derivatization of 2-Aminobut-3-en-1-ol. rsc.org
| Green Chemistry Approach | Potential Application for 2-Aminobut-3-en-1-ol Synthesis/Derivatization | Key Advantages |
| Biocatalysis | Asymmetric synthesis using engineered amine dehydrogenases or transaminases. nih.govfrontiersin.orgwhiterose.ac.uk | High enantioselectivity, mild reaction conditions, use of renewable resources. |
| Green Solvents | Molybdenum-catalyzed allylic amination in ethanol. organic-chemistry.orgresearchgate.netresearchgate.net | Reduced toxicity and environmental impact compared to traditional organic solvents. |
| Metal-Free Catalysis | Derivatization via allylic alkylation using deep eutectic solvents. rsc.org | Avoidance of heavy metal catalysts, potential for catalyst recycling. |
Exploration of Novel Reactivities and Selectivities for Unprecedented Transformations
The unique combination of functional groups in 2-Aminobut-3-en-1-ol hydrochloride opens the door to exploring novel chemical transformations. The vinyl group, in particular, is a versatile handle for a variety of reactions.
Future research could delve into cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex cyclic structures. The development of diastereoselective reactions, controlled by the existing stereocenter, could lead to the synthesis of novel, highly functionalized molecules with potential biological activity. Photo-induced radical reactions, which have been used to synthesize β-amino alcohol derivatives, could also be explored to create new carbon-carbon and carbon-heteroatom bonds in a controlled manner. gaylordchemical.com
The development of new catalytic systems that can selectively act on one of the functional groups in the presence of the others is another promising area. For example, selective protection and activation strategies would enable the stepwise functionalization of the molecule, leading to a diverse range of derivatives. The synthesis of related α-vinyl amino acids has been shown to be a gateway to Trojan horse inhibitors of amino acid decarboxylases, suggesting that novel reactivities of 2-Aminobut-3-en-1-ol could lead to compounds with interesting pharmacological profiles. springernature.com
Integration into Flow Chemistry Systems and Automated Synthetic Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. vapourtec.comamt.ukresearchgate.net The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow processes.
The enzymatic synthesis of chiral amines and amino alcohols has been successfully demonstrated in continuous-flow microreactors, allowing for improved reaction efficiency and easier product isolation. nih.govworktribe.comtudelft.nl Implementing a continuous flow biocatalytic process for 2-Aminobut-3-en-1-ol could enable its large-scale, cost-effective production. Furthermore, the metal-free reduction of nitro compounds to amines has been efficiently performed under continuous-flow conditions, suggesting that similar strategies could be applied to synthetic precursors of 2-Aminobut-3-en-1-ol. nih.gov
Automated synthetic platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed for the high-throughput screening of reaction conditions and the rapid synthesis of a library of 2-Aminobut-3-en-1-ol derivatives. This would accelerate the discovery of new compounds with desired properties for various applications. A patent has been granted for the continuous flow synthesis of amino alcohols using microreactors, highlighting the industrial interest in this technology. google.com
| Flow Chemistry Application | Potential Benefit for 2-Aminobut-3-en-1-ol |
| Continuous Biocatalysis | Increased productivity and simplified downstream processing for enzymatic synthesis. nih.govrsc.org |
| Enhanced Safety | Safe handling of potentially hazardous intermediates and reagents. nih.gov |
| Automated Synthesis | Rapid optimization of reaction conditions and generation of compound libraries. researchgate.net |
Advanced Material Science Applications as a Building Block (e.g., for functional polymers or supramolecular assemblies)
The chirality and trifunctional nature of 2-Aminobut-3-en-1-ol make it an attractive building block for the synthesis of advanced materials with unique properties.
In polymer chemistry, it can be used as a monomer to create functional polymers. Amino acids and their derivatives are increasingly being used as sustainable sources for the design of biocompatible and biodegradable polymers for biomedical applications. nih.gov The vinyl group of 2-Aminobut-3-en-1-ol can participate in polymerization reactions, while the amine and hydroxyl groups can be used for post-polymerization modifications to introduce specific functionalities. Modified polyvinyl alcohol containing amino acid moieties has been investigated for its potential as an anticancer agent. orientjchem.org
The ability of chiral amino alcohols to form ordered structures through non-covalent interactions makes them suitable for the construction of supramolecular assemblies. mdpi.com Chiral porous polymers based on BINOL have shown promise for enantiorecognition, and the incorporation of 2-Aminobut-3-en-1-ol into such frameworks could lead to new materials for chiral separations and sensing. nih.gov Furthermore, the hydroxyl groups of isosorbide, a plant-based diol, have been converted to aminopropyl derivatives for the preparation of polyurethanes and as hardeners for epoxy resins, suggesting similar applications for derivatives of 2-Aminobut-3-en-1-ol. wikipedia.org
Exploration in Chemical Biology for the Development of Mechanistic Probes
The structural similarity of 2-Aminobut-3-en-1-ol to natural amino acids and other bioactive molecules makes it a valuable tool for chemical biology research. Its derivatives have the potential to act as probes to study biological processes or as inhibitors of specific enzymes.
Vinylglycine, a structurally related compound, is known to be a suicide substrate for several PLP-dependent enzymes. springernature.com This suggests that 2-Aminobut-3-en-1-ol and its derivatives could be investigated as inhibitors of various enzymes, including proteases and kinases. The benzoate (B1203000) salt of (S)-2-Aminobut-3-en-1-ol has been noted for its potential pharmacological activity, possibly acting as a precursor for bioactive compounds. smolecule.com
The development of labeled versions of 2-Aminobut-3-en-1-ol, for example, with fluorescent tags or isotopic labels, would enable its use in mechanistic studies to track its metabolic fate and interactions with biological targets. Such probes could be instrumental in elucidating the mechanism of action of enzymes or in the development of new diagnostic tools. The synthesis of Fmoc-protected amino alcohols via asymmetric aminohydroxylation provides a practical route to incorporating such modified amino alcohols into peptides for further biological investigation. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of enantiomerically pure (S)-2-Aminobut-3-en-1-ol hydrochloride?
- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques (e.g., chiral column chromatography or enzymatic resolution) to isolate the (S)-enantiomer. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied to maximize yield and enantiomeric excess (ee). Characterization via polarimetry and chiral HPLC (using columns like Chiralpak IC) is critical to confirm purity .
Q. What analytical techniques are recommended for characterizing 2-Aminobut-3-en-1-ol hydrochloride in reaction mixtures?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm structural integrity and detect impurities (e.g., residual solvents or diastereomers).
- HPLC-MS for purity assessment and quantification.
- FT-IR to verify functional groups (e.g., -NH₂ and -OH stretches).
Cross-validate results with reference spectra from databases like PubChem or Reaxys .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of aerosols .
- Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS07 Category 2) .
- Store in sealed containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : The (S)-enantiomer’s configuration affects its coordination with metal catalysts (e.g., Ru or Pd complexes). Researchers should:
- Compare reaction outcomes (e.g., enantioselectivity, turnover frequency) between (S)- and (R)-enantiomers.
- Conduct DFT calculations to model transition-state interactions.
- Use kinetic studies (e.g., Eyring plots) to assess stereochemical effects on activation energy .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Enantiomeric impurities : Validate ee (>98%) via chiral HPLC .
- Solubility variability : Standardize solvent systems (e.g., PBS pH 7.2 vs. DMSO) .
- Degradation during storage : Perform stability studies under varying temperatures/humidity and analyze degradation products via LC-MS .
- Apply meta-analysis frameworks to reconcile disparate datasets .
Q. What experimental design strategies are effective for studying the hydrolytic stability of this compound?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months.
- pH-dependent stability : Test hydrolysis rates in buffers (pH 1–13) using UV-Vis or NMR to track degradation.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. How can researchers mitigate interference from this compound in complex matrices during LC-MS analysis?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from polar interferents.
- Ion suppression studies : Compare signal intensity in neat solutions vs. spiked matrices.
- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isobaric species .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility values for this compound?
- Methodological Answer : Variations arise from:
- Measurement techniques : Gravimetric vs. spectrophotometric methods yield different precision levels.
- Polymorphism : Crystalline vs. amorphous forms exhibit distinct solubility profiles.
- Temperature control : Poorly regulated conditions (±2°C) can alter results by >10%.
- Standardize protocols using USP guidelines and report detailed experimental conditions .
Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?
- Methodological Answer :
- Dosage normalization : Adjust concentrations based on metabolic clearance rates (e.g., hepatic microsome assays).
- Species-specific metabolism : Compare metabolite profiles (via LC-MS/MS) in human vs. rodent hepatocytes.
- Pathway analysis : Use transcriptomics (RNA-seq) to identify off-target effects not captured in single-endpoint assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
